2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3,5-dimethylphenyl)acetamide
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Description
This compound, also known as 2-[Cyclopentylcarbamoyl(methyl)amino]acetamide, has a molecular formula of C9H17N3O2 . It is a compound with a structure that includes a cyclopentylcarbamoyl group and a thiazolyl group .
Synthesis Analysis
While specific synthesis methods for this exact compound were not found, similar compounds have been synthesized through various methods. For instance, N-cyanoacetamides can be prepared by treating various substituted aryl or heteryl amines with alkyl cyanoacetates .Molecular Structure Analysis
The compound has a molecular weight of 199.25 g/mol . Its structure includes a cyclopentylcarbamoyl group and a thiazolyl group . The InChIKey for this compound is KYCFSXGJPJJOKR-UHFFFAOYSA-N .Chemical Reactions Analysis
The thiazole ring in the compound is a versatile entity in chemical reactions. It has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical and Chemical Properties Analysis
The compound has a molecular weight of 199.25 g/mol and a topological polar surface area of 75.4 Ų . It has 2 hydrogen bond donors, 2 hydrogen bond acceptors, and 3 rotatable bonds . Its exact mass and monoisotopic mass are both 199.132076794 g/mol .Future Directions
Properties
IUPAC Name |
2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-(3,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-12-7-13(2)9-15(8-12)20-17(24)10-16-11-26-19(22-16)23-18(25)21-14-5-3-4-6-14/h7-9,11,14H,3-6,10H2,1-2H3,(H,20,24)(H2,21,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPACQFHVSUIBSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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